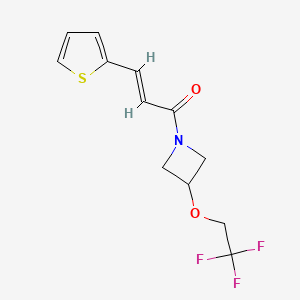

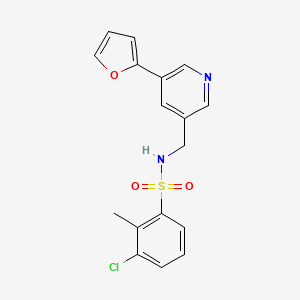

![molecular formula C13H18N4O3S B2493813 5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one CAS No. 2097893-37-1](/img/structure/B2493813.png)

5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to contain a thiadiazole group, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . Thiadiazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The thiadiazole ring and the piperidine rings would contribute significantly to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiadiazole and piperidine functional groups. These groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazole and piperidine groups could impact its solubility, boiling point, and other properties .科学的研究の応用

Antibacterial Activity

1,3,4-Thiadiazole derivatives, including our compound of interest, have been investigated for their antibacterial properties. In a study, these molecules were screened against various bacterial strains, such as Enterobacter aerogenes, Escherichia coli, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus, and Gram-positive bacteria like Staphylococcus aureus, Listeria monocytogenes, and Enterococcus faecium. Notably, the compound exhibited inhibitory effects on Klebsiella pneumoniae and Staphylococcus hominis, while other derivatives showed activity against Staphylococcus epidermidis and alpha Streptococcus haemolyticus .

Interaction with DNA

Understanding how compounds interact with DNA is crucial for drug development. Researchers investigated the interaction of 1,3,4-thiadiazole derivatives with calf thymus DNA (CT-DNA) using UV-vis spectroscopy. This analysis sheds light on potential applications related to DNA binding and modulation .

Behavioral Effects

In a separate study, related heterocyclic compounds were evaluated for their effects on behavior. While not directly about our compound, it highlights the broader field of research involving similar molecules. Some derivatives showed a reduction in immobility time in a mouse tail suspension test, indicating potential antidepressant-like effects .

Medicinal Chemistry

1,3,4-Thiadiazoles serve as useful intermediates in medicinal chemistry. Their presence in diverse compounds suggests desired effects on physiological activity. Researchers continue to explore their potential as structural units for biologically active molecules .

Antimicrobial Properties

Newly synthesized 1,3,4-thiadiazole derivatives have been evaluated as antimicrobial agents. Although not specific to our compound, this research underscores the relevance of thiadiazole-based structures in combating microbial infections .

Other Applications

While the above fields represent key areas of investigation, 1,3,4-thiadiazoles may have additional applications. Further studies could explore their potential in areas such as anti-inflammatory activity, antiviral effects, or enzyme inhibition.

作用機序

将来の方向性

特性

IUPAC Name |

5-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3S/c18-11-2-1-9(7-14-11)13(19)17-5-3-10(4-6-17)20-12-8-15-21-16-12/h8-10H,1-7H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQMEFIMYUJPBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1C(=O)N2CCC(CC2)OC3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

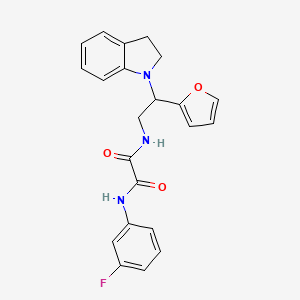

![methyl (1S,4aS,5R,7S)-7-acetyloxy-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/no-structure.png)

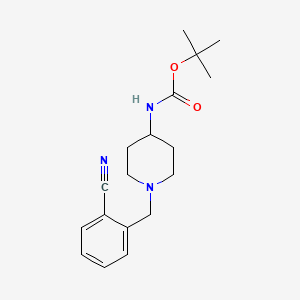

![Ethyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2493732.png)

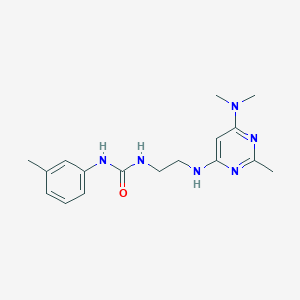

![(4E)-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phenylbutanoic acid](/img/structure/B2493735.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzamide](/img/structure/B2493736.png)

![N-(5-chloro-2-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2493741.png)

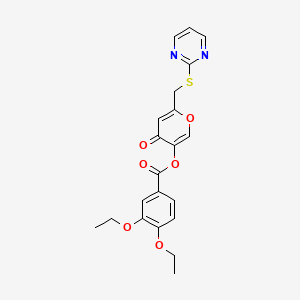

![4,5-Dimethyl-6-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2493745.png)